molecular formula C24H30N2O B15023817 1-[(3,4-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

1-[(3,4-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B15023817
M. Wt: 362.5 g/mol
InChI Key: BXPYUGIBDIPYKU-UHFFFAOYSA-N
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Description

1-[(3,4-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then coupled through various chemical reactions. Common synthetic routes include:

    Amination Reactions: Introduction of the amino group to the aromatic ring.

    Cyclization Reactions: Formation of the carbazole ring system.

    Coupling Reactions: Combining the aromatic and aliphatic components.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the aromatic nitro group to an amino group.

    Substitution: Halogenation or alkylation of the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[(3,4-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3,4-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL
  • **1-[(3,4-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL

Uniqueness

The uniqueness of 1-[(3,4-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL lies in its specific structural features and the resulting chemical and biological properties. Its combination of aromatic and aliphatic components, along with the presence of functional groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

1-(3,4-dimethylanilino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C24H30N2O/c1-16-8-11-24-22(12-16)21-6-4-5-7-23(21)26(24)15-20(27)14-25-19-10-9-17(2)18(3)13-19/h8-13,20,25,27H,4-7,14-15H2,1-3H3

InChI Key

BXPYUGIBDIPYKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC4=CC(=C(C=C4)C)C)O

Origin of Product

United States

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